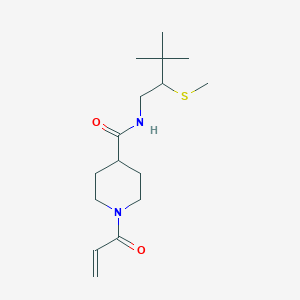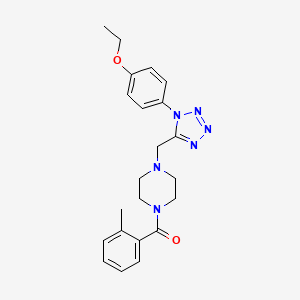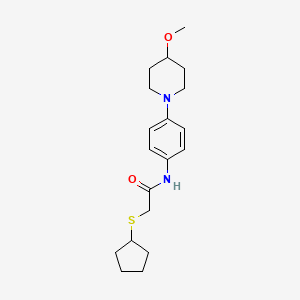
N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential anti-cancer properties.
Applications De Recherche Scientifique
N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various types of cancer, including lung, colon, and breast cancer. N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide has also been studied for its potential to enhance the effectiveness of chemotherapy and radiation therapy.
Mécanisme D'action
N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide works by activating the immune system to attack cancer cells. It does this by inducing the production of cytokines, which are signaling molecules that activate immune cells. N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide specifically targets a protein called STING, which is involved in the immune response to viral infections. When STING is activated by N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide, it triggers a cascade of signaling events that lead to the production of cytokines and the activation of immune cells.
Biochemical and Physiological Effects
N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. It induces the production of cytokines such as interferon-alpha and tumor necrosis factor-alpha, which are involved in the immune response to cancer. N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide also increases the permeability of blood vessels in tumors, which allows immune cells to infiltrate and attack the cancer cells. Additionally, N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to inhibit the growth of new blood vessels in tumors, which can limit the supply of nutrients to the cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide is that it is relatively easy to synthesize and purify, which makes it a useful tool for studying the immune response to cancer. However, N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide has some limitations for lab experiments. It is highly reactive and can form adducts with proteins, which can complicate experiments. Additionally, N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide has a short half-life in the body, which makes it difficult to administer in vivo.
Orientations Futures
For research include understanding the mechanism of action in more detail, developing more stable analogs, and exploring combination therapies.
Méthodes De Synthèse
N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide can be synthesized through a multi-step process starting with 2,3-dimethyl-2-butene-1-thiol. The thiol is reacted with 3-bromopropionyl chloride and then with piperidine-4-carboxylic acid to form the N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide molecule. The final product is purified through recrystallization and column chromatography.
Propriétés
IUPAC Name |
N-(3,3-dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2S/c1-6-14(19)18-9-7-12(8-10-18)15(20)17-11-13(21-5)16(2,3)4/h6,12-13H,1,7-11H2,2-5H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXMZKPLRTYVAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CNC(=O)C1CCN(CC1)C(=O)C=C)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-dimethyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-2-phenylacetamide](/img/structure/B2584447.png)
![N-(4-bromophenyl)-3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2584449.png)
![1-[(3S,4R)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-2-(5-fluoro-1,2-benzoxazol-3-yl)ethanone;hydrochloride](/img/structure/B2584450.png)

![3-(4-ethylphenyl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2584454.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2584457.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2584459.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B2584461.png)
![4-butoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2584462.png)

